REACTION_CXSMILES
|
N([O-])=O.[Na+].[Cl:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]([F:13])[C:7]=1N.C(OCC)C.[ClH:20]>O.[Cu]Cl>[Cl:20][C:7]1[C:6]([Cl:5])=[C:11]([CH3:12])[CH:10]=[CH:9][C:8]=1[F:13] |f:0.1|
|
Name
|
|
Quantity
|
0.172 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1C)F)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper (I) chloride
|
Quantity
|
0.742 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −5° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature at −5 to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 38° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 1N aqueous hydrogen chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol | |
AMOUNT: MASS | 0.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |